molecular formula C7H8N2O3 B1624316 3,4-Dimethyl-5-nitropyridin-2(1H)-one CAS No. 65169-34-8

3,4-Dimethyl-5-nitropyridin-2(1H)-one

Cat. No. B1624316
CAS RN: 65169-34-8
M. Wt: 168.15 g/mol
InChI Key: OYAVUDSYTOBZEY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitropyridin-2(1H)-one, also known as DMNP, is a chemical compound that has gained attention in scientific research due to its unique properties. DMNP is a yellow crystalline powder that is soluble in organic solvents, and it has been found to have potential applications in various fields such as organic synthesis, materials science, and biomedical research.

Scientific Research Applications

3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to have potential applications in various scientific research fields. In organic synthesis, 3,4-Dimethyl-5-nitropyridin-2(1H)-one can be used as a reagent for the preparation of various organic compounds. In materials science, 3,4-Dimethyl-5-nitropyridin-2(1H)-one can be used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In biomedical research, 3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to have potential applications as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.

Mechanism Of Action

The mechanism of action of 3,4-Dimethyl-5-nitropyridin-2(1H)-one is not fully understood, but it is believed to involve the formation of a nitroso intermediate that can undergo various reactions such as reduction, oxidation, and nucleophilic substitution. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to undergo reduction in the presence of thiols, which can lead to the formation of a fluorescent product that can be used for the detection of ROS.

Biochemical And Physiological Effects

3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to have minimal toxicity in vitro, but its effects on living organisms are not well understood. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to have antioxidant properties in vitro, but its effects on oxidative stress in vivo are not well studied. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has also been found to have potential applications in the treatment of cancer, but its mechanism of action and efficacy in vivo are not well understood.

Advantages And Limitations For Lab Experiments

3,4-Dimethyl-5-nitropyridin-2(1H)-one has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, 3,4-Dimethyl-5-nitropyridin-2(1H)-one has several limitations, including its complex synthesis method, limited availability, and potential toxicity in vivo.

Future Directions

There are several future directions for research on 3,4-Dimethyl-5-nitropyridin-2(1H)-one, including the development of new synthesis methods that are more efficient and scalable, the study of its mechanism of action and efficacy in vivo, and the exploration of its potential applications in various scientific research fields. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has the potential to be a valuable tool for researchers in organic synthesis, materials science, and biomedical research, and further research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

3,4-dimethyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(2)7(10)8-3-6(4)9(11)12/h3H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAVUDSYTOBZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452494
Record name 3,4-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-nitropyridin-2(1H)-one

CAS RN

65169-34-8
Record name 3,4-Dimethyl-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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